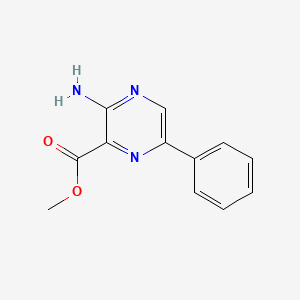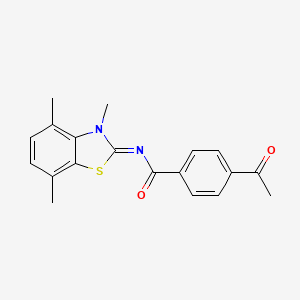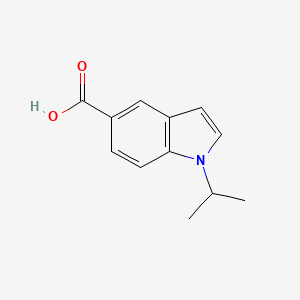![molecular formula C9H16ClNO2S B2979831 8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride CAS No. 2138413-61-1](/img/structure/B2979831.png)
8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2138413-61-1 . It has a molecular weight of 237.75 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2S.ClH/c10-7-1-2-13-9(5-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid hydrochloride is related to compounds studied for their synthesis and chemical properties. For example, research into the synthesis of spiroheterocyclic pyrylium salts, which are related to 1-oxa-4-thiaspiro compounds, has explored their potential as antimicrobial agents. These studies involve reactions with aniline and p-chloroaniline to afford spirothiazolidinones, leading to the development of spiropyrano[2,3-d]thiazol[4]ium perchlorate derivatives with elucidated structures through elemental and spectroscopic analysis, highlighting their antimicrobial activity (Al-Ahmadi & El-zohry, 1995).
Application in Cancer and Diabetes Treatment
Further research has developed carborane synthons with a functional group for incorporation into structures for use in cancer treatment through boron neutron capture therapy (BNCT). This involves synthesizing (aminoalkyl)-1,2-closo-dodecaboranes as hydrochloride salts, showcasing a method for attaching carborane moieties to molecules selectively taken up by melanoma cells, illustrating the compound's versatility in designing targeted cancer therapies (Wilson et al., 1992).
Antimicrobial and Anticancer Research
The compound's structural analogs have been synthesized and evaluated for their antimicrobial and anticancer activities. One study synthesized a novel series of spirothiazolidines analogs, demonstrating significant anticancer activities against human breast and liver carcinoma cell lines, as well as antidiabetic properties through inhibiting alpha-amylase and alpha-glucosidase, comparing favorably to standard drugs like Doxorubicin and Acarbose (Flefel et al., 2019).
Chemical Synthesis and Drug Design
Further synthesis endeavors have created derivatives incorporating cyclopropyl groups, demonstrating the potential for this compound and its related compounds in the field of drug design and development. This includes the synthesis of formazans from Mannich base derivatives as antimicrobial agents, showing moderate activity against pathogenic bacterial and fungal strains, emphasizing the compound's role in developing new antimicrobial therapies (Sah et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
8-amino-5-thiaspiro[3.5]nonane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S.ClH/c10-7-1-2-13-9(5-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXYVOCTSUEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2(CC1N)CC(C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2979751.png)
![5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2979755.png)
![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2979756.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2979758.png)
![5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine](/img/structure/B2979762.png)



![4-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2979768.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2979770.png)
